N-Bromo-N-butylformamide
Description
Historical Context of N-Substituted Formamides in Organic Chemistry
N-substituted formamides are a class of organic compounds that have long held a significant, if sometimes underappreciated, role in the landscape of organic chemistry. Their history is intertwined with the development of synthetic methodologies for forming carbon-nitrogen bonds and introducing formyl groups into molecules. Initially, simple formamides like N,N-dimethylformamide (DMF) were primarily recognized for their utility as high-boiling, polar aprotic solvents. However, their role as reagents and building blocks has been explored over many decades.
Historically, the synthesis of N,N'-disubstituted formamidines from N-substituted formamides has been a notable transformation, with early methods dating back to the 1960s. acs.org These formamidines are precursors to various heterocyclic compounds and have found use in coordination chemistry. The reactivity of the formamide (B127407) group itself, while generally stable, can be harnessed through activation. mdpi.com In recent decades, a significant body of research has emerged focusing on the selective activation of the typically unreactive amide bond under mild conditions. mdpi.com This has expanded the synthetic utility of N-substituted formamides beyond their use as simple solvents or formylating agents.
The enzymatic degradation of N-substituted formamides has also been a subject of study. For instance, the enzyme N-substituted formamide deformylase was discovered in soil bacteria, which hydrolyzes these compounds to yield an amine and formate (B1220265). pnas.org This highlights the presence of these structures in biological or metabolic contexts. Furthermore, modern research has explored novel synthetic routes utilizing N-substituted formamides, such as in three-component reactions to produce aryl thioamides, demonstrating their continued relevance as versatile reaction partners. rsc.org Theoretical studies have even investigated the formation of N-substituted formamides on interstellar ice grains, suggesting their potential role in prebiotic chemistry. aanda.orgresearchgate.net
| Reaction Type | Role of N-Substituted Formamide | Example Product Class | Reference |
| Deformylation | Substrate | Amines, Formate | pnas.org |
| Formamidine Synthesis | Reactant | N,N'-Disubstituted Formamidines | acs.org |
| Multicomponent Reaction | Reactant/Solvent | Aryl Thioamides | rsc.org |
| Heterocycle Synthesis | Precursor/Building Block | 1,3-Benzoxazine derivatives | researchgate.net |
Significance of N-Halogenated Amides in Modern Synthetic Methodologies
N-Halogenated amides, particularly N-bromoamides and N-iodoamides, are pivotal reagents in modern organic synthesis. nih.gov Their significance lies in their ability to act as stable, easily handled, and selective sources of electrophilic halogens ("X+"). nih.gov This contrasts sharply with the use of more corrosive and often less selective molecular halogens like bromine (Br₂) or iodine (I₂). nih.gov The development and application of these reagents have provided chemists with powerful tools for a wide array of chemical transformations. chemrxiv.orgresearchgate.net
One of the most well-known and widely used N-halogenated amides is N-Bromosuccinimide (NBS). wikipedia.org It is a versatile reagent used for radical substitution, electrophilic addition, and electrophilic substitution reactions. wikipedia.org The applications of N-halogenated amides are extensive and include:
Allylic and Benzylic Bromination: NBS is the classic reagent for the Wohl-Ziegler reaction, which introduces a bromine atom at the position allylic or benzylic to a double bond or aromatic ring via a radical pathway. wikipedia.org
α-Halogenation of Carbonyls: N-halosuccinimides (NXS) are effective for the selective α-halogenation of ketones and other carbonyl compounds, often under acid-catalyzed conditions, which can avoid the formation of dihalogenated by-products common with other methods. wikipedia.orglookchemmall.com
Halofunctionalization of Alkenes: N-bromoamides react with alkenes in the presence of nucleophiles (like water) to form halohydrins and other bifunctional molecules with high regio- and stereoselectivity. wikipedia.org
Oxidation Reactions: Under certain conditions, N-bromoamides can act as oxidants. For example, they can be used for the selective oxidation of alcohols. organic-chemistry.org
Recent advancements have focused on developing even more potent and selective halogenating agents. A new class of powerful halogenating reagents based on anomeric amides has been invented, which leverages the energy stored in the pyramidalized nitrogen to halogenate otherwise unreactive compounds under mild conditions. researchgate.net Furthermore, efficient and environmentally friendly protocols for the synthesis of N-bromo and N-iodo imides from their more readily available N-chloro analogues have been developed, making these valuable reagents more accessible. nih.gov The ubiquity of halogenated compounds in pharmaceuticals and agrochemicals ensures that the development of new and improved N-halogenated reagents remains a critical objective in modern chemistry. chemrxiv.orgresearchgate.net
| Reagent Type | Common Example | Primary Application | Reference |
| N-Bromoimide | N-Bromosuccinimide (NBS) | Allylic Bromination, Electrophilic Addition | wikipedia.orgorganic-chemistry.org |
| N-Chloroimide | N-Chlorosuccinimide (NCS) | Precursor to N-bromo/iodo variants, Oxidation | nih.govlookchemmall.com |
| N-Bromoamide | N-Bromoacetamide | Electrophilic Bromination | nih.gov |
| Anomeric N-Haloamide | (Not specified) | Halogenation of unreactive arenes | researchgate.net |
Current Research Landscape Pertaining to N-Bromo-N-butylformamide and Analogues
Direct research focusing exclusively on this compound is not extensively documented in prominent literature. However, the current research landscape for its analogues—N-bromoamides and N-alkylformamides—provides a strong basis for understanding its potential properties and applications. The interest in this specific compound would lie at the intersection of the reactivity of the N-bromo group and the influence of the N-butylformamide moiety.
Research into N-halogenated amides is vibrant, with a continuous demand for new reagents that can halogenate complex and electron-deficient molecules under mild conditions. researchgate.net The development of "anomeric amides" as exceptionally powerful electrophilic halogenating agents exemplifies this trend. researchgate.net These reagents can functionalize substrates that are resistant to traditional reagents like NBS. researchgate.net It is plausible that this compound could be investigated as a novel brominating agent, with the butyl group potentially modifying its solubility, stability, or steric profile compared to existing reagents.
Protocols for the synthesis of various N-bromoamides are well-established and continue to be refined. A common method involves the treatment of the parent amide or imide with a bromine source or, more recently, the conversion of an N-chloro derivative using a bromide salt. nih.gov Applying these methods to N-butylformamide would likely yield this compound.
The N-butylformamide portion of the molecule is also relevant. N-alkyl formamides are used in various synthetic contexts, including as precursors for isocyanides, in multicomponent reactions, and in the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.netresearchgate.net The presence of the butyl group in a complex molecule, N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide, has been reported in crystallographic studies, indicating that such substructures are synthetically accessible and of academic interest. mu.ac.in Similarly, di-n-butylformamide has been used in the synthesis of modified nucleosides. rsc.org
Therefore, the current research landscape suggests that while this compound itself is not a widely studied compound, its constituent parts are highly relevant. Future research could explore its synthesis and utility as a brominating agent, potentially offering unique reactivity or handling properties derived from its specific combination of functional groups.
Structure
3D Structure
Properties
CAS No. |
98071-68-2 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180.04 g/mol |
IUPAC Name |
N-bromo-N-butylformamide |
InChI |
InChI=1S/C5H10BrNO/c1-2-3-4-7(6)5-8/h5H,2-4H2,1H3 |
InChI Key |
JBTFZJBYQWSRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C=O)Br |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of N Bromo N Butylformamide
Precursor Synthesis Strategies
The primary precursor for N-Bromo-N-butylformamide is N-butylformamide. Its synthesis is centered around the formylation of n-butylamine, a process for which numerous efficient methods have been developed.
Formylation of amines is a fundamental transformation in organic synthesis, providing access to formamides which are crucial intermediates for pharmaceuticals and other fine chemicals. nih.gov The direct N-formylation of n-butylamine can be achieved through various protocols, including catalytic and microwave-assisted methods.
Catalytic approaches to N-formylation are favored for their efficiency and adherence to green chemistry principles, often avoiding the need for stoichiometric and potentially harsh reagents.
One effective method employs molecular iodine as a catalyst for the formylation of amines with formic acid under solvent-free conditions. organic-chemistry.orgelsevierpure.com This technique is applicable to a wide array of aliphatic and aromatic amines. The reaction is typically conducted by heating the amine with formic acid in the presence of a catalytic amount of iodine (e.g., 5 mol%). The proposed mechanism suggests that in-situ generated hydroiodic acid (HI) protonates the formic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. organic-chemistry.org This method is noted for its high yields, operational simplicity, and avoidance of toxic byproducts. organic-chemistry.org
Another advanced catalytic system utilizes bimetallic nanoparticles. For instance, AuPd–Fe₃O₄ nanoparticles have been reported to catalyze the oxidative N-formylation of secondary amines using methanol (B129727) as the formyl source and oxygen as the oxidant at room temperature. nih.gov The synergy between the two metals enhances catalytic efficiency compared to monometallic catalysts. nih.gov While demonstrated for secondary amines, this principle of using methanol as a C1 source represents a modern approach to formylation. nih.gov Solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (NP@SO₃H), have also been effectively used for the N-formylation of aromatic amines with formic acid. nih.gov The catalyst activates the formic acid by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the amine to attack. nih.gov
Table 1: Examples of Catalytic N-Formylation of Amines
| Catalyst System | Formyl Source | Substrate Type | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Molecular Iodine (I₂) | Formic Acid | Aliphatic & Aromatic Amines | 5 mol% I₂, 70°C, Solvent-free | Up to 94 | organic-chemistry.org |
| AuPd–Fe₃O₄ Nanoparticles | Methanol | Secondary Amines | 1 atm O₂, Room Temp. | 84-87 | nih.gov |
| NP@SO₃H Nanocatalyst | Formic Acid | Aromatic Amines | Ethanol, Room Temp. | High | nih.gov |
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.
A notable microwave-assisted protocol for N-formylation utilizes N,N-dimethylformamide (DMF) as both the solvent and the formylating source, with a catalytic amount of an ester like methyl benzoate (B1203000) as a promoter. koreascience.kr This method is effective for both primary and secondary amines. For example, the reaction of benzylamine (B48309) in DMF at 200°C under microwave irradiation with 10 mol% of methyl benzoate resulted in a 92% yield of the corresponding formamide (B127407), a dramatic increase from the 9% yield obtained without the ester catalyst. koreascience.kr This process is believed to proceed through a reactive complex between the ester and the amine, which enhances the reactivity of the formyl group in DMF. koreascience.kr
The use of solid-supported formylating agents under microwave irradiation also presents a rapid and efficient route to formamides, offering advantages such as reduced solvent volume and simplified product purification. researchgate.net
Table 2: Microwave-Assisted N-Formylation of Benzylamine
| Formyl Source | Promoter | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | None | 200°C, Microwave | 9 | koreascience.kr |
| DMF | Methyl Benzoate (10 mol%) | 200°C, Microwave | 92 | koreascience.kr |
The choice of formylating agent is critical to the success of the synthesis of N-butylformamide. A variety of reagents and intermediates can serve as the source of the formyl group.
Classical formylating agents include formic acid itself, which can be used directly with an amine, often with azeotropic removal of water using a Dean-Stark trap in a solvent like toluene. nih.gov A more reactive agent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. nih.gov AFA is highly efficient, allowing for the formylation of primary amines at low temperatures (-20°C) in very short reaction times, with yields often approaching 100%. nih.gov Other stoichiometric formylating agents reported include chloral (B1216628) and various formate (B1220265) esters. nih.govresearchgate.net
N,N-dimethylformamide (DMF) is a widely used solvent that can also function as a formylating agent, particularly in reactions like the Vilsmeier-Haack reaction or upon lithiation of a substrate followed by an electrophilic quench with DMF. commonorganicchemistry.com More recently, N-formyl imides have been developed as effective N-formylating agents for the direct synthesis of N-formamides in the presence of a catalytic amount of an acid like p-toluenesulfonic acid monohydrate. rsc.org
Synthesis of N-butylformamide via Formylation Reactions
N-Bromination Techniques for Formamides
The conversion of N-butylformamide to this compound requires a reagent capable of delivering an electrophilic bromine atom to the nitrogen of the formamide. The most common class of reagents for this transformation is N-haloimides.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination. wikipedia.org It serves as a convenient and safer source of bromine compared to elemental bromine. masterorganicchemistry.com While renowned for allylic and benzylic brominations via a radical pathway, NBS is also effective for the electrophilic bromination of various substrates, including electron-rich aromatic compounds and carbonyl derivatives. wikipedia.orgyoutube.com The bromination of an amide nitrogen is an analogous process where the lone pair of electrons on the nitrogen acts as the nucleophile. The reaction can be influenced by the solvent; for instance, using DMF as a solvent can lead to high para-selectivity in the bromination of aromatic compounds, suggesting its role in activating the NBS reagent. wikipedia.orgresearchgate.net The reaction of NBS with primary amides in the presence of a strong base is a key step in the Hofmann rearrangement, which proceeds through an N-bromoamide intermediate. slideshare.net
The synthesis of N-haloimides themselves provides a strong precedent for the formation of the N-Br bond in this compound. The standard laboratory preparation of N-Bromosuccinimide (NBS) is a direct illustration of this process. wikipedia.org
The synthesis involves treating succinimide (B58015) with bromine in the presence of a base, such as sodium hydroxide, in an ice-water solution. The succinimide anion, formed by deprotonation, acts as a nucleophile, attacking the bromine molecule to form the N-Br bond and displace a bromide ion. The N-Bromosuccinimide product, being less soluble in the cold aqueous medium, precipitates and can be collected by filtration. wikipedia.org This reaction provides a clear and established model for the N-halogenation of a nitrogen atom situated between two carbonyl groups, a system electronically similar to the nitrogen in an amide like N-butylformamide. The reactivity of N-haloimides is attributed to the electrophilic nature of the halogen atom, which can be further understood through the concept of halogen bonding, where the halogen acts as an electron acceptor. acs.orgrsc.org
Redox-Neutral Processes in N-Halogenation
Redox-neutral reactions are of significant interest in modern synthetic chemistry as they often minimize waste and avoid the use of harsh oxidizing or reducing agents. In the context of N-halogenation, a prominent redox-neutral strategy involves the halogen exchange from a more readily available N-haloamide to a different halide.
A notable example of a redox-neutral process is the synthesis of N-bromo and N-iodo imides from their corresponding N-chloro precursors. This method relies on the reaction of an N-chloroamide with an inorganic bromide salt, such as lithium bromide (LiBr). In this process, the chlorine atom on the nitrogen is replaced by a bromine atom from the salt, with the formation of a chloride salt as the by-product. This transformation is driven by the relative nucleophilicity and leaving group ability of the halides involved.
This approach is advantageous as it utilizes stable and easily handled reagents. The N-chloroamides can often be prepared from the parent amides using common chlorinating agents. The subsequent halogen exchange provides a mild and efficient route to the desired N-bromoamides without the need for elemental bromine, which is highly corrosive and hazardous.
Table 1: Halogen Exchange Reaction for N-Bromoamide Synthesis
| Starting Material | Reagent | Product | By-product |
|---|
In Situ Generation of Halogenating Species
The in situ generation of reactive species is a powerful technique in organic synthesis that avoids the isolation and handling of potentially unstable or hazardous intermediates. For N-halogenation, this can involve the generation of an electrophilic halogenating agent directly in the reaction mixture.
One common strategy for the in situ generation of a brominating agent is the reaction of N-bromosuccinimide (NBS) with a hydrogen halide, such as hydrogen bromide (HBr). This equilibrium produces a low concentration of molecular bromine (Br₂), which can then act as the brominating agent. The function of NBS in this context is to serve as a bromine reservoir, maintaining a steady but low concentration of Br₂ and minimizing side reactions that can occur with a high concentration of bromine.
Another approach involves the use of a stable, solid brominating agent that releases the active species under specific conditions. For instance, benzyltrimethylammonium (B79724) tribromide has been employed as a convenient and solid source of bromine for the N-bromination of amides in an alkaline solution. This reagent is thought to generate the active brominating species in situ, allowing for a controlled reaction.
The in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618) has also been explored for activating carboxylic acids towards amide bond formation. While not a direct N-halogenation of an amide, this principle of generating a reactive species in situ from a stable N-halo precursor is a relevant concept in the broader context of utilizing N-halo compounds in synthesis.
Advanced Synthesis Routes for this compound
Recent advancements in synthetic methodology have led to the development of novel and more powerful halogenating agents and strategies. These advanced routes often offer higher reactivity, selectivity, and functional group tolerance compared to traditional methods.
A significant development is the use of N-X anomeric amides as potent electrophilic halogenating reagents. These compounds feature a pyramidalized nitrogen atom within a strained ring system. The energy stored in this strained conformation acts as a driving force for the transfer of the halogen atom. N-bromo anomeric amides have been shown to be highly effective for the halogenation of otherwise unreactive compounds under mild conditions, without the need for activating additives like Lewis or Brønsted acids. This approach represents a frontier in the design of halogenating agents, offering enhanced reactivity through the strategic manipulation of molecular geometry.
Another area of advancement involves the use of photochemistry. Visible-light-mediated C-H bromination using N-bromoamides has been demonstrated as a powerful tool for site-selective functionalization. While this is an application of N-bromoamides rather than a direct synthesis, it highlights the ongoing research into new reactive pathways involving these reagents. The development of synthetic routes that can be coupled with such advanced applications is a key area of interest.
These advanced methods underscore the continuous effort to develop more sophisticated and efficient ways to synthesize and utilize N-halo compounds like this compound.
Reactivity and Reaction Mechanisms of N Bromo N Butylformamide
Role as a N-Halogenating Reagent
N-bromoamides, including N-Bromo-N-butylformamide, are a class of reagents used in organic synthesis as sources of electrophilic or radical bromine. manac-inc.co.jp These compounds are often crystalline solids, which can make them easier to handle and measure compared to liquid bromine. manac-inc.co.jprsc.org Their reactivity can be tuned by altering the substituents on the amide nitrogen and the carbonyl group, influencing their utility in various halogenation reactions.
N-bromoamides serve as effective reagents for electrophilic halogenation, a fundamental transformation in organic synthesis. nih.gov In these reactions, the bromine atom, bonded to the electron-withdrawing amide group, carries a partial positive charge and is susceptible to attack by nucleophiles such as electron-rich aromatic compounds and alkenes. masterorganicchemistry.com The reactivity of N-bromoamides can be enhanced by using additives like Lewis acids, Brønsted acids, or hydrogen bonding activators. nih.gov
The general mechanism for electrophilic aromatic bromination involves the activation of the N-Br bond, increasing the electrophilicity of the bromine atom. This activated bromine species is then attacked by the π-electrons of an aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base restores aromaticity and yields the brominated product. The regioselectivity of the halogenation is governed by the electronic properties of the substituents on the aromatic ring. nih.gov
Recent research has focused on developing novel catalytic systems to activate N-halosuccinimides (NXS), a related class of N-bromoamides, for the halogenation of a wide range of aromatic compounds. researchgate.net For instance, dual activation systems using catalysts like Fe(NTf₂)₃ and I₂ have been shown to accelerate these reactions and achieve high para-selectivity for aromatic substrates with electron-donating groups. researchgate.net
Table 1: Catalytic Systems for Electrophilic Aromatic Bromination with N-Bromo Reagents
| Catalyst System | N-Bromo Reagent | Substrate Scope | Key Features |
|---|---|---|---|
| D-camphorsulfonic acid–BiCl₃ | N-bromosuccinimide (NBS) | Phenol and aniline (B41778) derivatives | Applicable to late-stage halogenation of drugs. researchgate.net |
| Fe(NTf₂)₃ / I₂ | N-bromosuccinimide (NBS) | Aromatic compounds with electron-donating groups | Dual activation accelerates the reaction; high para-selectivity. researchgate.net |
| Lactic Acid Derivatives | N-bromosuccinimide (NBS) | Aromatic compounds | Green method; halogen bonding suggested to promote bromination. digitellinc.com |
This table summarizes various catalytic approaches used with N-bromo reagents for electrophilic halogenation.
N-bromoamides are versatile reagents for free-radical halogenation, particularly for the selective bromination of C-H bonds. wikipedia.org Under initiation by light or radical initiators, the relatively weak N-Br bond undergoes homolytic cleavage to generate a bromine radical and an amidyl radical. manac-inc.co.jpresearchgate.net This process enables a radical chain reaction. manac-inc.co.jpwikipedia.org
A key application is the site-selective bromination of unactivated aliphatic C-H bonds. acs.orgnih.gov Research has demonstrated that visible light can initiate the homolytic cleavage of the N-Br bond in N-bromoamides, generating an amidyl radical. researchgate.net This amidyl radical then abstracts a hydrogen atom from an aliphatic C-H bond, creating a carbon-centered radical. This alkyl radical subsequently abstracts a bromine atom from another molecule of the N-bromoamide to form the alkyl bromide product and propagate the radical chain. researchgate.net
The selectivity of this reaction is highly dependent on the steric bulk of the N-bromoamide. acs.org Bulky N-bromoamides show a remarkable preference for abstracting hydrogen from less sterically hindered secondary (methylene) C-H bonds over more substituted tertiary (methine) C-H bonds, a selectivity that is often difficult to achieve with other brominating agents like N-bromosuccinimide (NBS). researchgate.netacs.org This steric control allows for the functionalization of specific positions in complex molecules. acs.org
Table 2: Site Selectivity in Radical C-H Bromination of Methylcyclohexane with Various N-Bromoamides
| Entry | Brominating Reagent | Secondary/Tertiary Selectivity (kₛ/kₜ) |
|---|---|---|
| 1 | N-Bromosuccinimide (NBS) | 0.06 |
| 2 | N-Bromo-N-tert-butylacetamide | 6.6 |
| 3 | N-Bromo-N-tert-butylbenzamide | 2.0 |
Data adapted from studies on visible-light-mediated C-H bromination. acs.org The kₛ/kₜ ratio represents the corrected statistical reactivity of secondary C–H bonds versus tertiary C–H bonds, highlighting the high selectivity of sterically hindered N-bromoamides (Entry 2).
Halofunctionalization is a powerful reaction class where the addition of a halogen and a nucleophile across an unsaturated bond (like an alkene) occurs simultaneously. N-bromoamides, such as this compound, are valuable reagents for these transformations, offering a source of electrophilic bromine that is often easier and safer to handle than molecular bromine. rsc.org
The reaction is initiated by the electrophilic attack of the bromine atom from the N-bromoamide on the alkene, forming a cyclic bromonium ion intermediate. masterorganicchemistry.com This intermediate is highly reactive and is subsequently opened by a nucleophile. The nucleophile can be external (e.g., water, alcohols) or internal (e.g., a hydroxyl or carboxyl group already present in the alkene-containing molecule), leading to a variety of functionalized products like bromohydrins, bromoethers, or bromolactones. rsc.orgmasterorganicchemistry.com
The stereochemistry of the addition is typically anti, as the nucleophile attacks the bromonium ion from the face opposite to the bromine bridge. This stereocontrol is a key feature of these reactions. Recent advancements have focused on developing enantioselective versions of bromofunctionalization reactions using chiral catalysts to control the absolute stereochemistry of the newly formed chiral centers. rsc.org N-bromoamide reagents have been instrumental in expanding the scope and improving the diastereoselectivity of these complex, bromine-initiated cascade reactions. rsc.org
Mechanistic Studies of N-Substituted Formamide (B127407) Reactions
The reactivity of this compound is also influenced by the underlying chemistry of its parent structure, the N-substituted formamide. Mechanistic studies on formamides reveal their participation in key synthetic transformations.
While formamides are often the products of carbonylation reactions, their formation mechanisms provide insight into the reactivity of the formamide functional group. rsc.org Oxidative carbonylation of amines with sources like methanol (B129727) or formaldehyde (B43269) is a common route to N-formamides. rsc.org
In one proposed mechanism for the oxidative carbonylation of an amine with paraformaldehyde over a cobalt catalyst, the amine first reacts with formaldehyde to form a hemiaminal intermediate (e.g., morpholino methanol). rsc.org Concurrently, molecular oxygen is activated by the catalyst. The hemiaminal is then oxidized to the final N-formamide product, with water as the only byproduct. rsc.org
In other systems, such as the copper-catalyzed synthesis of formamides using glycerol (B35011) derivatives as a carbonyl source, the reaction is proposed to proceed through a radical-relay mechanism. rsc.org Isotopic labeling studies confirmed that the carbonyl carbon in the formamide product originates from the glycerol derivative. The mechanism involves the formation of intermediates like formic acid and amine radicals (˙NHPh), highlighting a complex pathway distinct from simple nucleophilic attack. rsc.org These studies underscore that the N-C(O)H bond of the formamide is the result of intricate catalytic cycles involving oxidation and radical processes.
N-substituted formamides are key precursors for generating Vilsmeier reagents, which are versatile intermediates for formylation and heterocycle synthesis. scirp.orgresearchgate.net The classical Vilsmeier-Haack reagent is typically formed by reacting an N,N-disubstituted formamide, like N,N-dimethylformamide (DMF), with an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride. scirp.org
The mechanism involves the initial attack of the formamide oxygen onto the electrophilic center of the acid chloride (e.g., the phosphorus atom of POCl₃). This is followed by the elimination of a leaving group, generating a highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent. An N-substituted formamide like N-butylformamide would react analogously to produce the corresponding N-butyl-substituted chloroiminium salt.
This electrophilic species can then react with a wide range of nucleophiles. For example, reaction with another amine can lead to the formation of N,N'-disubstituted formamidines. In heterocyclization pathways, the Vilsmeier reagent can react with activated methylene (B1212753) groups or other nucleophilic sites within a molecule to build various heterocyclic rings, demonstrating its broad utility in synthetic chemistry. researchgate.net
C-N Bond Formation via Radical Intermediates
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis due to the prevalence of nitrogen-containing compounds in pharmaceuticals and functional materials. nih.gov N-bromoamides, including by extension this compound, can serve as precursors to nitrogen-centered radicals, which are key intermediates in certain C-N bond-forming reactions.
The primary step in the radical reactivity of N-bromoamides is the homolytic cleavage of the N-Br bond, typically initiated by light (photolysis) or heat, to generate an amidyl radical and a bromine radical. lumenlearning.comrsc.org
Mechanism of Amidyl Radical Generation:
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond, often facilitated by a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or by UV irradiation. libretexts.org This step produces an amidyl radical and a bromine radical.
Propagation: The generated amidyl radical can then participate in subsequent reaction steps. While direct C-N bond formation via radical coupling is one possibility, a more common pathway involves hydrogen abstraction from a suitable substrate to form a carbon-centered radical. This carbon radical can then be trapped by a bromine source or potentially another nitrogen-containing species.
While direct intermolecular C-N bond formation through the coupling of an amidyl radical with a carbon-centered radical is not a widely reported high-yielding transformation, intramolecular versions of such reactions can be more efficient for the synthesis of nitrogen-containing heterocycles.
A notable reaction involving N-bromoamides as intermediates that results in C-N bond formation is the Hofmann rearrangement . In this reaction, a primary amide is treated with bromine and a strong base to form an N-bromoamide intermediate. This intermediate then rearranges, with the alkyl or aryl group migrating from the carbonyl carbon to the nitrogen atom, ultimately yielding a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com Although the final product is an amine and not an amide, this rearrangement represents a significant intramolecular C-N bond formation event where an N-bromoamide is a key player.
Hydrogen Autotransfer Processes and N-Alkylation Catalysis
Hydrogen autotransfer, also known as borrowing hydrogen, is a powerful and atom-economical synthetic strategy for the formation of C-N bonds, typically involving the N-alkylation of amines or amides with alcohols. wikipedia.orgnih.govsemanticscholar.org This process generally relies on a catalyst, often a transition metal complex, to transiently remove hydrogen from the alcohol to form an aldehyde or ketone in situ. This carbonyl intermediate then reacts with the amine or amide to form an imine or enamine, which is subsequently reduced by the hydrogen held by the catalyst to yield the N-alkylated product. wikipedia.org
The catalytic cycle for a typical hydrogen autotransfer N-alkylation can be summarized as follows:
Alcohol Dehydrogenation: The catalyst oxidizes the alcohol to a carbonyl compound, storing the hydrogen atoms.
Condensation: The in situ generated aldehyde or ketone condenses with the amine or amide to form an imine or a related intermediate, releasing a molecule of water.
Hydrogen Transfer: The catalyst transfers the stored hydrogen atoms to the imine intermediate, reducing it to the final N-alkylated product and regenerating the active catalyst.
Currently, there is a lack of scientific literature describing the use of N-bromoamides, including this compound, as catalysts in hydrogen autotransfer reactions for N-alkylation. These reactions are predominantly catalyzed by transition metal complexes of ruthenium, rhodium, and iridium. semanticscholar.org The role of the N-bromo functionality in such a catalytic cycle is not immediately apparent from established mechanisms. It is conceivable that an N-bromo compound could act as an oxidant for the initial alcohol dehydrogenation step, but this would likely be a stoichiometric process rather than a catalytic one in the context of hydrogen autotransfer.
Chemo- and Regioselectivity in Reactions Involving this compound
The chemo- and regioselectivity of reactions involving N-bromoamides are critical aspects that determine the synthetic utility of these reagents. The outcome of these reactions is often dictated by the structure of the N-bromoamide, the substrate, and the reaction conditions.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. organic-chemistry.org For N-bromoamides, a key aspect of chemoselectivity is observed in the bromination of alkenes containing allylic hydrogens. Under radical conditions (e.g., in the presence of a radical initiator and non-polar solvents), N-bromoamides like NBS selectively perform allylic bromination over the addition to the double bond. masterorganicchemistry.com This is attributed to the low concentration of bromine maintained in the reaction mixture, which favors the radical chain mechanism for substitution at the allylic position. In contrast, in polar, aqueous solvents, electrophilic addition to the double bond to form bromohydrins is the preferred pathway. libretexts.org
Regioselectivity concerns the preference for a reaction to occur at one specific site over other possible sites. ma.edu In the context of N-bromoamide reactions, regioselectivity is prominently observed in the C-H functionalization of alkanes and in the electrophilic bromination of aromatic compounds.
Studies on the visible-light-mediated aliphatic C–H bromination using various N-bromoamides have shown that the N-substituent plays a crucial role in determining the site selectivity. acs.org For instance, N-bromoamides with sterically bulky N-substituents, such as a tert-butyl group, exhibit a remarkable preference for bromination at less sterically hindered secondary C-H bonds over more electronically favored tertiary C-H bonds. This suggests that for this compound, the N-butyl group would similarly influence the regioselectivity of its radical reactions, likely favoring abstraction of less hindered hydrogen atoms.
The following table illustrates the influence of the N-substituent on the regioselectivity of C-H bromination of 2-methylbutane by different N-bromoamides.
Table 1: Influence of N-Substituent on Regioselectivity of C-H Bromination
| N-Bromoamide N-Substituent | Ratio of Secondary to Tertiary Bromination (2°:3°) |
|---|---|
| Hydrogen | Favors Tertiary |
| Trifluoroethyl | Favors Tertiary |
| tert-Butyl | 6.6 : 1 |
In the electrophilic bromination of activated aromatic compounds, N-bromoamides often exhibit high regioselectivity, typically favoring para-substitution. The use of polar solvents like dimethylformamide (DMF) can further enhance this para-selectivity. slideshare.net
Influence of Reaction Conditions on Mechanistic Pathways
The reaction pathway followed by N-bromoamides is highly dependent on the specific reaction conditions employed. By carefully choosing solvents, initiators, and catalysts, it is possible to steer the reaction towards either a radical or an ionic mechanism.
Radical Pathways: Radical reactions involving N-bromoamides are typically favored under the following conditions:
Non-polar Solvents: Solvents such as carbon tetrachloride (CCl₄) or benzene (B151609) are commonly used to promote radical mechanisms and disfavor the formation of ionic intermediates. libretexts.org
Radical Initiators: The presence of radical initiators like AIBN or benzoyl peroxide, or the use of UV light, facilitates the homolytic cleavage of the N-Br bond, initiating the radical chain process. lumenlearning.comlibretexts.org
Low Concentration of Bromine: Reagents like NBS are designed to provide a slow, continuous, and low concentration of molecular bromine, which is crucial for favoring allylic or benzylic substitution over electrophilic addition to double bonds. youtube.com
Ionic Pathways: Ionic mechanisms are generally promoted under conditions that favor the heterolytic cleavage of the N-Br bond or the formation of a bromonium ion intermediate. These conditions include:
Polar, Protic Solvents: The use of aqueous solvents (e.g., aqueous DMSO, THF, or acetone) facilitates the formation of bromohydrins from alkenes via an ionic mechanism involving a bromonium ion intermediate. libretexts.org
Acid Catalysis: In the presence of an acid catalyst, N-bromoamides can effectively act as a source of an electrophilic bromine species (Br⁺), leading to reactions such as the α-bromination of carbonyl compounds. nih.gov
Absence of Radical Initiators: Conducting the reaction in the dark and without radical initiators helps to suppress the competing radical pathway.
The interplay of these conditions allows for the controlled reactivity of N-bromoamides. For this compound, it can be expected that its mechanistic pathway can be similarly directed. For instance, its reaction with an alkene in CCl₄ under UV irradiation would likely lead to allylic bromination via a radical pathway, whereas its reaction in aqueous DMSO would be expected to yield a bromohydrin through an ionic mechanism.
Applications of N Bromo N Butylformamide in Organic Synthesis
Catalytic Applications in Organic Transformations
N-bromo compounds, such as the related N-bromosuccinimide (NBS), are recognized for their roles in catalytic processes, primarily as sources of bromine for radical reactions and electrophilic additions. chemicalbook.comorganic-chemistry.org While specific research on N-Bromo-N-butylformamide is limited, its structural features suggest analogous catalytic potential.
Role in Metal-Catalyzed ProcessesIn metal-catalyzed reactions, N-bromo reagents often play a crucial part. For instance, transition metals like copper, manganese, or vanadium have been used with N-bromosuccinimide (NBS) for the aminobromination of olefins.organic-chemistry.orgThis process involves the metal catalyst activating the N-bromo compound to facilitate the addition of bromine and a nitrogen-containing group across a double bond.organic-chemistry.orgIt is plausible that this compound could be employed in similar transition metal-catalyzed transformations, where the metal center facilitates the transfer of the bromine atom.
| Reactants | Catalyst System | Potential Product | Reaction Type |
|---|---|---|---|
| Olefin, Amine Source | Transition Metal (e.g., Cu, Mn) + this compound | Vicinal Bromo-amine | Aminobromination organic-chemistry.org |
| Alkene | Metal Catalyst + this compound | Bromohydrin (in aqueous media) | Halohydrin Formation masterorganicchemistry.com |
Utilization as a Formylating Agent Precursor
Formamides are a significant class of compounds in organic synthesis, and the development of effective formylating agents is of considerable interest. researchgate.netnih.gov Reagents such as N-formylsaccharin have been successfully used for the formylation of amines. nih.govresearchgate.net While this compound is not a direct formylating agent, its structure suggests it could serve as a precursor. Through a reaction that consumes the bromine atom (e.g., a reduction or a radical process), the resulting N-butylformamide moiety could participate in or be converted into a species capable of formylation. The N-formyl group is also used as a protecting group for amines in processes like peptide synthesis. researchgate.net
Reagent in C-C and C-Heteroatom Bond-Forming Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. nih.govbohrium.com N-halo compounds are instrumental in these transformations, often by providing an electrophilic halogen source to create a reactive intermediate. researchgate.net
This compound can be envisioned as a reagent for the initial bromination of a substrate. The resulting organobromide is a versatile intermediate for a wide array of subsequent cross-coupling reactions, which are pivotal for constructing complex molecular frameworks. researchgate.netnih.gov For example, palladium-catalyzed cross-coupling reactions frequently utilize organohalides as precursors to form C-C, C-N, C-O, and C-S bonds. nih.gov
| Step 1: Bromination | Intermediate | Step 2: Cross-Coupling | Bond Formed |
|---|---|---|---|
| Substrate + this compound | Bromo-substituted Substrate | Suzuki Coupling (with boronic acid) researchgate.net | C-C |
| Substrate + this compound | Bromo-substituted Substrate | Buchwald-Hartwig Amination (with amine) | C-N nih.gov |
| Substrate + this compound | Bromo-substituted Substrate | Heck Coupling (with alkene) | C-C |
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, making their synthesis a major focus of chemical research. mdpi.comnih.gov Brominated organic compounds are key building blocks in the synthesis of many heterocyclic systems. researchgate.net The introduction of a bromine atom onto a molecule can facilitate subsequent cyclization reactions to form a ring structure.
This compound could be used to introduce a bromine atom at a specific position in a molecule, which then serves as a reactive handle for intramolecular cyclization, leading to the formation of various N-heterocycles. researchgate.net For instance, a brominated precursor can undergo nucleophilic substitution or a metal-catalyzed coupling reaction to close a ring and form the desired heterocyclic scaffold.
Exploration in Polymer and Material Science
In polymer science, N-bromo compounds like N-bromosuccinimide can act as initiators for radical polymerization reactions. masterorganicchemistry.comyoutube.com The N-Br bond can undergo homolytic cleavage when exposed to heat or UV light, generating a bromine radical that initiates the polymerization of monomers. It is conceivable that this compound could function similarly as a radical initiator. The N-butylformamide fragment, if incorporated into the polymer chain, could potentially modify the material's properties, such as solubility or thermal stability. This remains an area for future exploration.
Spectroscopic Characterization and Structure Elucidation of N Bromo N Butylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
One-dimensional NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of N-Bromo-N-butylformamide is expected to show distinct signals for the formyl proton and the protons of the N-butyl group. The presence of the electronegative bromine atom attached to the nitrogen will cause a downfield shift (to a higher ppm value) for the adjacent protons compared to the parent N-butylformamide.
Formyl Proton (-CHO): This proton, being attached to the carbonyl carbon, would appear as a singlet in the downfield region, likely around 8.0-8.5 ppm.
N-CH₂ Protons: The two protons on the carbon directly attached to the nitrogen (α-position) would be the most affected by the N-bromo group. They are expected to appear as a triplet significantly downfield, estimated in the range of 3.5-4.0 ppm.
CH₂ Protons (β and γ): The subsequent methylene (B1212753) groups would appear as multiplets (sextet or multiplet) at progressively upfield positions. The β-protons are estimated to be around 1.6-1.9 ppm, and the γ-protons around 1.3-1.6 ppm.
CH₃ Protons: The terminal methyl group protons would be the least affected and appear as a triplet in the most upfield region, typically around 0.9-1.1 ppm.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The N-bromo group will influence the chemical shifts, particularly for the carbons closer to the nitrogen atom.
Carbonyl Carbon (C=O): This carbon will appear furthest downfield, typically in the range of 160-165 ppm.
N-CH₂ Carbon (α): This carbon, being directly attached to the nitrogen, will experience a downfield shift due to the electronegativity of both nitrogen and bromine. Its resonance is predicted to be in the 45-55 ppm range.
Alkyl Chain Carbons (β, γ, δ): The remaining carbons of the butyl chain will appear at higher fields. Predicted shifts are approximately 30-35 ppm for the β-carbon, 19-24 ppm for the γ-carbon, and 13-15 ppm for the terminal methyl (δ) carbon.
| ¹H NMR Data | ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted δ (ppm) |
| -CHO | 8.0 - 8.5 | s (singlet) | C=O | 160 - 165 |
| N-CH₂- | 3.5 - 4.0 | t (triplet) | N-CH₂- | 45 - 55 |
| -CH₂-CH₂-CH₃ | 1.6 - 1.9 | m (multiplet) | -CH₂-CH₂-CH₃ | 30 - 35 |
| -CH₂-CH₂-CH₃ | 1.3 - 1.6 | m (multiplet) | -CH₂-CH₂-CH₃ | 19 - 24 |
| -CH₃ | 0.9 - 1.1 | t (triplet) | -CH₃ | 13 - 15 |
While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between them, which is essential for confirming the molecular structure. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the structure of the n-butyl chain. sdsu.edu It would show cross-peaks between adjacent protons. For this compound, correlations would be expected between the N-CH₂ protons and the adjacent CH₂ protons, between the β- and γ-CH₂ protons, and between the γ-CH₂ protons and the terminal CH₃ protons. The formyl proton would not show any cross-peaks, confirming it is an isolated spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). libretexts.org It would show cross-peaks connecting the ¹H signal of each group to the ¹³C signal of the carbon to which it is attached, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). libretexts.org For this compound, an HMBC spectrum would be particularly useful. Key correlations would include:
The formyl proton showing a correlation to the N-CH₂ carbon.
The N-CH₂ protons showing a correlation to the carbonyl carbon and the β-carbon of the butyl chain. This would definitively link the butyl group to the formamide (B127407) nitrogen and the formyl group.
The fine structure (splitting) of signals in a high-resolution ¹H NMR spectrum is due to spin-spin coupling between non-equivalent neighboring protons. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).
Vicinal Coupling (³J): Coupling between protons on adjacent carbons typically ranges from 6-8 Hz for freely rotating alkyl chains. libretexts.org In the n-butyl group of this compound, the triplet for the N-CH₂ group and the triplet for the terminal CH₃ group would arise from this type of coupling. The methylene groups in between would appear as complex multiplets due to coupling with protons on both adjacent carbons.
Chemical Shifts: As discussed, the chemical shifts are highly informative. The downfield shift of the α-protons (N-CH₂) is a direct indicator of the deshielding effect of the adjacent N-bromo moiety. The position of the formyl proton confirms the presence of the formamide group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups. IR and Raman spectroscopy are complementary techniques.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. For this compound, the most prominent absorption would be the carbonyl (C=O) stretch. Due to the electronic effects of the nitrogen and bromine, this "Amide I" band is expected to be very strong and appear at a relatively high wavenumber for an amide, likely in the range of 1700-1750 cm⁻¹. Other key absorptions would include C-H stretching from the alkyl group (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. While the C=O stretch would also be visible, Raman spectroscopy is often particularly useful for identifying less polar bonds. The N-Br bond stretch, which might be weak or difficult to observe in the IR spectrum, could potentially be observed in the Raman spectrum, likely in the low-frequency region (below 700 cm⁻¹). Symmetrical C-H stretching and C-C bond vibrations within the butyl chain would also be Raman active.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium-Strong | Strong |
| C=O Stretch (Amide I) | Formamide | 1700 - 1750 | Very Strong | Medium |
| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Medium | Medium |
| C-N Stretch | Amide | 1200 - 1300 | Medium | Weak-Medium |
| N-Br Stretch | N-Bromo | 500 - 700 | Weak | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
For this compound (C₅H₁₀BrNO), the key feature in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Therefore, the molecular ion (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "M/M+2" pattern) of almost equal intensity, separated by 2 m/z units.
Molecular Ion (M⁺): The molecular ion peaks would be expected at m/z 179 (for the ⁷⁹Br isotope) and m/z 181 (for the ⁸¹Br isotope).
Fragmentation Pattern: The fragmentation is likely to be initiated by the cleavage of the weakest bonds.
Loss of Br•: The N-Br bond is relatively weak, so a primary fragmentation would be the loss of a bromine radical, leading to an ion at m/z 100 ([C₅H₁₀NO]⁺).
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amides and amines. libretexts.org This could lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 136/138.
Cleavage of the Amide Bond: Scission of the N-CO bond is another characteristic fragmentation pathway for amides, which could lead to a butylamino radical cation or an acylium ion. nih.gov
Loss of the Butyl Group: Cleavage of the N-butyl bond could result in a [C₄H₉]⁺ ion at m/z 57, which is often a prominent peak in the mass spectra of butyl-containing compounds. docbrown.info
| m/z Value | Predicted Ion Structure | Notes |
|---|---|---|
| 179 / 181 | [C₅H₁₀⁷⁹/⁸¹BrNO]⁺ | Molecular Ion (M⁺) |
| 136 / 138 | [CH₂N(⁷⁹/⁸¹Br)CHO]⁺ | Result of α-cleavage (loss of •C₃H₇) |
| 100 | [C₅H₁₀NO]⁺ | Loss of •Br |
| 57 | [C₄H₉]⁺ | Butyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unambiguous structural confirmation. rsc.org Key structural parameters that would be determined include:
Bond Lengths: The precise lengths of the C=O, C-N, N-Br, and various C-C and C-H bonds could be measured. The C-N bond is expected to have partial double-bond character, making it shorter than a typical C-N single bond. rsc.org
Bond Angles: The angles around the carbonyl carbon and the amide nitrogen would be determined. The geometry around the nitrogen atom in N-haloamides can vary, and crystallography would reveal if it is planar (sp² hybridized) or pyramidal. rsc.org
Conformation: The conformation of the n-butyl chain in the solid state would be elucidated.
Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular forces, such as dipole-dipole interactions involving the polar amide group.
To date, no crystal structure for this compound has been reported in crystallographic databases.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the presence of the formamide group and the nitrogen-bromine bond gives rise to characteristic absorptions in the ultraviolet region of the electromagnetic spectrum. The primary electronic transitions anticipated for this molecule involve the promotion of non-bonding (n) electrons and pi (π) electrons into higher energy anti-bonding orbitals (σ* and π*).
The formamide moiety contains a carbonyl group (C=O) and a nitrogen atom, both of which have non-bonding electrons (lone pairs). This functionality constitutes a chromophore, the part of the molecule responsible for absorbing UV or visible light. shu.ac.uk The key transitions expected for the amide chromophore are the n → π* and π → π* transitions. slideshare.net
The n → π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to the anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (occur at longer wavelengths) but also have a lower molar absorptivity (ε), generally in the range of 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk The π → π* transition, which promotes an electron from the π bonding orbital of the C=O double bond to the π* anti-bonding orbital, is a higher energy transition (occurs at a shorter wavelength) and is significantly more intense, with molar absorptivities often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
Additionally, the presence of the N-Br bond introduces the possibility of an n → σ* transition. This involves the excitation of a non-bonding electron from the bromine or nitrogen atom into the anti-bonding σ* orbital of the N-Br single bond. Saturated compounds with atoms containing lone pairs often exhibit these types of transitions. uzh.ch
The solvent used to dissolve the sample can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic shift (blue shift) to shorter wavelengths. shu.ac.uk This is due to the stabilization of the non-bonding orbital by the polar solvent. Conversely, π → π* transitions often experience a bathochromic shift (red shift) to longer wavelengths with increasing solvent polarity. tanta.edu.eg
A summary of the expected electronic transitions for this compound is presented below.
| Transition | Chromophore | Typical Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |
| n → π | Amide (C=O) | 210 - 230 | 10 - 100 |
| π → π | Amide (C=O) | 180 - 200 | 1,000 - 10,000 |
| n → σ* | N-Br | < 200 | ~1,000 |
Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation
While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive elucidation of a molecule like this compound relies on the integration of data from multiple analytical methods. researchgate.net Combining information from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy allows for unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS): The mass spectrum provides two crucial pieces of information at the outset: the molecular weight and the elemental composition, particularly the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic M+ and M+2 peak pattern in the mass spectrum, where the two peaks are of almost identical intensity and separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule. egyankosh.ac.in High-resolution mass spectrometry would further allow for the determination of the exact molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the tertiary amide group, typically appearing in the region of 1650-1680 cm⁻¹. Other expected signals would include C-H stretching vibrations from the butyl group just below 3000 cm⁻¹, and C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum would confirm the presence and connectivity of the butyl group and the formyl proton. One would expect to see a triplet for the terminal methyl group (CH₃), multiplets for the two methylene groups (CH₂) in the middle of the butyl chain, and a triplet for the methylene group attached to the nitrogen. A distinct singlet would also be observed for the formyl proton (H-C=O). The integration of these signals would correspond to the number of protons in each environment (3H, 2H, 2H, 2H, and 1H, respectively).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule: one for the carbonyl carbon of the amide, and four for the carbons of the butyl group. The chemical shift of the carbonyl carbon would be significantly downfield, characteristic of an amide.
By integrating these techniques, a complete and verified structure of this compound can be established. The mass spectrum confirms the molecular formula and the presence of bromine. The IR spectrum identifies the key amide functional group. The ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, confirming the connectivity of the butyl and formyl groups. Finally, the UV-Visible spectrum characterizes the electronic properties of the amide chromophore, providing complementary data that is fully consistent with the structure determined by the other methods. researchgate.net
Therefore, it is not possible to construct an article that strictly adheres to the requested detailed outline using publicly available, verifiable scientific sources. The highly specific nature of the query—focusing on computational predictions of spectroscopic parameters, transition state analysis, and conformational analysis for this compound—requires data that does not appear to be published in the accessible domain.
To provide a scientifically accurate and well-sourced article, dedicated computational research on this compound would need to be performed and published. Without such foundational research, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and source verification.
Theoretical and Computational Studies on N Bromo N Butylformamide
Intermolecular Interactions and Supramolecular Assembly
The study of intermolecular interactions is fundamental to understanding the solid-state properties, crystal packing, and potential for supramolecular assembly of a molecule. For N-Bromo-N-butylformamide, while specific crystallographic data is not prominently available in the literature, its potential intermolecular interactions can be inferred from its functional groups and studies on analogous compounds. The key moieties—the N-bromoamide group and the n-butyl chain—dictate the nature and strength of these non-covalent interactions.
The amide functional group itself is known for its planarity and ability to participate in strong dipole-dipole interactions. In related formamide (B127407) structures, such as N-[2-(2-Bromobenzylamino)phenyl]-N-butylformamide, the amide units are observed to be planar. nih.goviucr.org However, a critical distinction is that in this compound, the substitution of the amide proton with a bromine atom precludes the classic N-H···O hydrogen bonding that often dominates the supramolecular structures of primary and secondary amides. nih.goviucr.org
| Potential Interaction Type | Donor/Positive Site | Acceptor/Negative Site | Governing Functional Group(s) |
| Halogen Bonding | Bromine (σ-hole) | Carbonyl Oxygen | N-Bromoamide |
| Dipole-Dipole Interactions | Amide Dipole (⁺N-C=O⁻) | Amide Dipole | Formamide |
| Van der Waals Forces | n-Butyl Chain | n-Butyl Chain / Other moieties | Alkyl Chain |
| Weak C-H···O Hydrogen Bonds | C-H (Butyl, Formyl) | Carbonyl Oxygen | Alkyl, Formyl, Amide |
| Weak C-H···Br Hydrogen Bonds | C-H (Butyl, Formyl) | Bromine | Alkyl, Formyl, N-Bromo |
Computational Approaches in Catalyst Design and Optimization
Computational chemistry provides powerful tools for designing and optimizing catalysts for reactions involving N-bromoamides. While specific computational studies targeting this compound are scarce, research on the broader class of N-haloamides demonstrates the utility of these theoretical approaches in understanding and predicting reactivity and selectivity.
A primary application of computational methods is in the field of stereoselective catalysis. For instance, detailed experimental and computational studies on atropisomeric N-chloroamides have revealed that racemization is correlated with amide isomerization. rsc.org Computational models have been used to calculate the energy barriers (ΔG‡) for racemization, showing good agreement with experimental trends. rsc.orgrsc.org These studies suggest that racemization proceeds through a transition state involving correlated rotation about the Aryl-N and N-CO bonds. rsc.orgrsc.org Such insights are invaluable for the rational design of chiral catalysts that can engage with one enantiomer of a chiral N-bromoamide preferentially, leading to highly enantioselective halogenation reactions.
Computational analysis is also crucial for understanding reaction mechanisms and the role of additives or solvents that can act as co-catalysts. In a study on site-selective aliphatic C-H bromination using N-bromoamides, computational analysis was essential in explaining the critical role of hexafluoroisopropanol. researchgate.net The analysis showed that the solvent facilitates the reaction by forming dual hydrogen bonds with the N-phenyltetrazolethiyl radical intermediate, which increases the radical's electrophilicity and promotes the key hydrogen atom transfer step. researchgate.net This predictive power allows for the screening and selection of optimal solvent systems to enhance catalyst performance.
De novo computational design has been successfully used to create enzymes that catalyze reactions for which no natural counterparts exist, such as bimolecular Diels-Alder reactions. nih.gov This involves designing an active site that binds two substrates in the precise orientation required for reaction. nih.gov Similar principles can be applied to design catalysts for reactions with N-bromoamides, by modeling transition states and designing catalyst scaffolds that stabilize them. The combination of electronic structure methods, molecular dynamics, and machine learning is at the forefront of modern computational catalysis, aiming to provide quantitative predictions of reaction pathways and catalyst efficiency. simonsfoundation.org
| Computational Method | Application in N-Haloamide Chemistry | Key Insights Provided | Reference Example |
| Density Functional Theory (DFT) | Calculation of racemization barriers in atropisomeric N-chloroamides. | Understanding stereodynamic processes and the influence of amide stereoelectronics on rotation barriers. | Investigation of N-chloroanilide racemization. rsc.orgrsc.org |
| Transition State (TS) Analysis | Modeling the transition state of C-H abstraction by an amidyl radical. | Elucidating the role of solvent in stabilizing intermediates and lowering activation energies. | C-H bromination using N-bromoamides and visible light. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-substrate interactions for designed catalysts. | Predicting substrate specificity and catalytic activity of computationally designed enzymes. | Design of an enzyme for a Diels-Alder reaction. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of catalysts and substrates in solution. | Understanding conformational changes, solvent effects, and substrate binding over time. | General approach in computational catalysis. simonsfoundation.org |
Research on Derivatives and Analogues of N Bromo N Butylformamide
Synthesis and Reactivity of N-Haloformamide Derivatives
The synthesis of N-haloformamides, including the theoretical synthesis of N-Bromo-N-butylformamide, typically involves the halogenation of the corresponding formamide (B127407). A common method for the preparation of N-bromo amides is the reaction of the parent amide with a source of positive bromine.
General Synthesis of N-Bromo Amides: A widely used method for the synthesis of N-bromo amides and imides involves the treatment of the corresponding amide or imide with bromine in the presence of a base, or with an N-bromo derivative that can act as a bromine transfer agent. nih.gov For instance, N-bromosuccinimide (NBS) is synthesized by treating succinimide (B58015) with bromine in an aqueous solution of sodium hydroxide. wikipedia.org A similar approach could theoretically be applied for the synthesis of this compound from N-butylformamide.
Another modern and efficient method involves the reaction of N-chloro analogues with inorganic bromide salts like lithium bromide. acs.orgnih.gov This redox-neutral process is rapid and yields the desired N-bromo imide in high purity. acs.orgnih.gov
Proposed Synthesis of this compound: A plausible synthetic route to this compound would involve the reaction of N-butylformamide with a brominating agent. The reaction could be depicted as follows:
The reactivity of N-haloformamides is characterized by the electrophilic nature of the halogen atom attached to the nitrogen. This makes them effective halogenating and oxidizing agents. N-bromo amides can participate in a variety of reactions, including:
Electrophilic addition to alkenes: Similar to NBS, this compound would be expected to react with alkenes, likely forming bromonium ion intermediates that can be trapped by nucleophiles. wikipedia.org
Radical substitution: In the presence of a radical initiator, N-bromo amides can serve as a source of bromine radicals for allylic and benzylic brominations. wikipedia.org
Hofmann Rearrangement: Primary amides undergo the Hofmann rearrangement in the presence of bromine and a strong base to yield amines with one less carbon atom. masterorganicchemistry.comwikipedia.org N-bromo amides are key intermediates in this reaction. masterorganicchemistry.comwikipedia.org
The reactivity of this compound would be influenced by the electronic and steric effects of the n-butyl group.
Investigation of Formamide Functionalized Compounds
Formamide functionalized compounds are a broad class of molecules with diverse applications in organic synthesis and materials science. The formamide group (-NHCHO) is a versatile functional group that can be chemically modified in numerous ways.
Investigations into formamide derivatives often focus on their role as precursors in the synthesis of other functional groups. For example, N-substituted formamides can be dehydrated to form isocyanides, which are valuable intermediates in multicomponent reactions.
The presence of the formamide moiety can influence the electronic properties and reactivity of adjacent functional groups. Research in this area explores how the formamide group participates in intramolecular interactions and directs the stereochemical outcome of reactions.
Structure-Activity Relationships in N-Substituted Formamide Analogues
Key structural features that are often varied in SAR studies of N-substituted amides include:
The nature of the N-alkyl group: Altering the length, branching, and presence of cyclic structures in the alkyl substituent can significantly impact biological activity. For instance, increasing the chain length of an N-alkyl group can affect its lipophilicity and, consequently, its ability to cross cell membranes.
Substitution on the formyl group: Replacing the formyl proton with other substituents can modulate the electronic and steric properties of the molecule.
Introduction of other functional groups: The addition of polar or nonpolar functional groups to the N-alkyl chain can influence solubility, receptor binding, and metabolic stability.
A hypothetical SAR study on a series of N-bromo-N-alkylformamides might explore how the alkyl chain length affects a particular biological endpoint.
| Compound | N-Alkyl Group | Hypothetical Activity |
|---|---|---|
| N-Bromo-N-methylformamide | Methyl | Low |
| N-Bromo-N-ethylformamide | Ethyl | Moderate |
| N-Bromo-N-propylformamide | Propyl | High |
| This compound | Butyl | Optimal |
| N-Bromo-N-pentylformamide | Pentyl | Decreased |
This table represents a hypothetical structure-activity relationship for illustrative purposes.
Stereochemical Aspects in Modified N-Butylformamide Systems
The stereochemistry of N-butylformamide systems can be considered in terms of conformational isomerism arising from rotation around the various single bonds within the n-butyl group and the C-N amide bond.
Conformational Analysis of the N-Butyl Group: The n-butyl group can exist in several conformations due to rotation around the C-C single bonds. The most stable conformation is the anti-periplanar arrangement, where the carbon chain is fully extended, minimizing steric hindrance. unacademy.com Gauche conformations, where there is a 60° dihedral angle between segments of the carbon chain, are slightly higher in energy. unacademy.com
Amide Bond Rotation: The C-N bond in formamides has a significant degree of double bond character due to resonance, which restricts free rotation. This can lead to the existence of E and Z isomers. For N-butylformamide, these isomers would be defined by the relative orientation of the butyl group and the carbonyl oxygen. The energy barrier to rotation around the C-N bond is typically high enough to allow for the observation of distinct conformers by techniques such as NMR spectroscopy at low temperatures. The introduction of a bromine atom on the nitrogen in this compound would likely influence the rotational barrier and the relative stability of the E and Z isomers due to steric and electronic effects.
| Conformation of n-Butyl Group | Dihedral Angle (C1-C2-C3-C4) | Relative Energy |
|---|---|---|
| Anti | 180° | Lowest |
| Gauche | 60° | Higher |
| Eclipsed | 0° | Highest |
This table illustrates the relative energies of different conformations of the n-butyl chain.
Comparative Studies with Other N-Bromo Amides and Imides
To understand the potential reactivity and utility of this compound, it is useful to compare it with other well-known N-bromo compounds, particularly N-bromosuccinimide (NBS).
This compound vs. N-Bromosuccinimide (NBS):
Structure: this compound is an N-bromo amide with a flexible n-butyl group attached to the nitrogen. In contrast, NBS is an N-bromo imide where the nitrogen is part of a rigid five-membered ring. wikipedia.org The succinimide ring in NBS makes the nitrogen lone pair less available for delocalization with the N-Br bond compared to an acyclic amide.
Reactivity: The reactivity of N-bromo compounds is influenced by the stability of the corresponding amide/imide anion formed after the release of Br⁺. The succinimidyl anion is stabilized by resonance across two carbonyl groups, making NBS a good source of electrophilic bromine. The formamide anion of this compound would be less stabilized, which might affect its brominating potential. However, the electron-donating nature of the butyl group could also influence the reactivity.
Solubility: The n-butyl group in this compound would likely impart greater solubility in nonpolar organic solvents compared to the more polar NBS. This could be advantageous in certain reaction systems.
| Property | This compound (Predicted) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Compound Type | N-Bromo Amide | N-Bromo Imide wikipedia.org |
| Structure | Acyclic, flexible | Cyclic, rigid wikipedia.org |
| Solubility in Nonpolar Solvents | Higher | Lower nih.gov |
| Source of | Electrophilic and Radical Bromine | Electrophilic and Radical Bromine wikipedia.org |
Future Research Directions for N Bromo N Butylformamide
Development of Novel Synthetic Pathways
The synthesis of N-bromoamides typically involves the bromination of the corresponding amide. orgsyn.org Traditional methods often utilize molecular bromine, which presents handling and safety challenges due to its high reactivity and toxicity. rsc.org Future research should focus on developing safer, more efficient, and sustainable methods for the synthesis of N-Bromo-N-butylformamide.
One promising avenue is the use of alternative brominating agents that are easier to handle. For instance, methods developed for other N-bromo compounds, such as reacting N-chloro derivatives with inorganic bromide salts, could be adapted. nih.gov This approach offers a rapid and environmentally friendly route to N-bromo and N-iodo reagents. nih.gov Another strategy involves the in situ generation of the brominating species, minimizing the handling of hazardous reagents.
Furthermore, the exploration of enzymatic pathways for N-halogenation is a burgeoning field. Vanadium-dependent haloperoxidases have been shown to perform selective halogenation on nitrogen-containing compounds. chemrxiv.org Investigating the feasibility of using such biocatalysts for the synthesis of this compound could open up new, greener synthetic routes.
| Potential Synthetic Approach | Key Advantages | Research Focus |
| N-Chloro-N-butylformamide + LiBr | Rapid, high-yield, bench-stable reagents nih.gov | Optimization of reaction conditions (solvent, temperature) |
| N-Butylformamide + Oxidant + Bromide Source | In situ generation of brominating agent | Screening of various oxidants and bromide sources |
| Biocatalytic N-bromination | High selectivity, environmentally benign chemrxiv.org | Identification and engineering of suitable haloperoxidases |
Exploration of Undiscovered Reactivity Modes
N-bromoamides are versatile reagents known for a variety of transformations, including radical bromination and electrophilic bromination. rsc.org However, the full spectrum of reactivity for this compound is yet to be explored. Future research should aim to uncover novel reactivity patterns by systematically investigating its reactions with a diverse range of substrates.
One area of interest is the exploration of its potential in initiating radical cascade reactions. For example, visible-light-induced intramolecular radical cascades of α-bromo-N-benzyl-alkylamides have been used to synthesize complex heterocyclic scaffolds. rsc.org Similar strategies could be developed using this compound to access novel molecular architectures.
Additionally, the influence of the N-butyl group on the reactivity and selectivity of the N-Br bond compared to other N-bromoamides warrants investigation. The steric and electronic properties of the butyl group could lead to unique reactivity profiles, particularly in site-selective C-H functionalization reactions. acs.org
Advancements in Catalytic Applications
The use of N-haloamides as catalysts or in catalytic systems is a rapidly evolving field. Future research should focus on harnessing the catalytic potential of this compound. N-bromoamides have been shown to effectively catalyze the aziridination of olefins. researchgate.net Investigating the efficacy of this compound as a catalyst in similar transformations could lead to the development of new, efficient catalytic systems.
Furthermore, the activation of N-bromoamides by Lewis basic chalcogens is a known strategy for electrophilic halogenation. acs.org Exploring the interaction of this compound with various organocatalysts could unlock new catalytic cycles for a range of functionalization reactions. The development of chiral N-haloamides has also enabled enantioselective transformations, a direction that could be pursued for this compound to create valuable chiral building blocks. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or unstable intermediates. acsgcipr.orgnih.gov The integration of this compound into continuous flow processes represents a key area for future research.
The development of flow protocols for the synthesis of this compound itself would enhance safety and allow for on-demand generation. acsgcipr.org Subsequently, its use as a reagent in continuous flow reactions could enable transformations that are difficult or dangerous to perform in batch, such as rapid exothermic reactions or those involving short-lived intermediates. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and improving energy efficiency. nih.gov
High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new reactions and the optimization of existing ones. researchgate.netscienceintheclassroom.org Applying HTS methodologies to this compound could accelerate the identification of novel applications.
By screening this compound against large libraries of substrates and catalysts, new reactivity patterns and catalytic activities can be uncovered in a fraction of the time required for traditional methods. rsc.orgacs.org This approach is particularly valuable for discovering unexpected transformations and for identifying lead conditions for further optimization. For example, screening its reactivity with a diverse set of nucleophiles under various catalytic conditions could reveal novel cross-coupling reactions. scienceintheclassroom.org
| Screening Parameter | Objective | Potential Outcomes |
| Catalyst Library | Discover new catalytic transformations | Identification of novel catalysts for amination, etherification, etc. |
| Substrate Library | Explore the scope of known reactions | Delineation of functional group tolerance and substrate scope |
| Solvent & Additive Screens | Optimize reaction conditions | Improved yields, selectivities, and reaction times |
Advanced Spectroscopic Techniques for In-Situ Monitoring
A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The use of advanced spectroscopic techniques for the in-situ monitoring of reactions involving this compound is a critical future research direction.
Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the formation and consumption of reactants, intermediates, and products. elsevier.comcolab.ws This data is invaluable for elucidating reaction kinetics and mechanisms. For example, monitoring the interaction of this compound with a catalyst can help to identify the active catalytic species and understand catalyst deactivation pathways. acs.org Computational studies, in conjunction with spectroscopic data, can provide a detailed picture of the transition states and intermediates involved in its reactions. colab.ws
Q & A
Q. What are the recommended synthetic routes for N-Bromo-N-butylformamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via bromination of N-butylformamide using brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry. For instance, excess bromine may lead to over-bromination or decomposition. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification involves column chromatography or recrystallization to isolate the product .
Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to characterize this compound?
- Methodological Answer :
- ¹H NMR : The bromine atom induces deshielding in adjacent protons. Expect signals for the butyl chain (δ 0.8–1.6 ppm) and formamide proton (δ 8.1–8.3 ppm). Coupling constants (e.g., J = 4–6 Hz for NH-CBr) confirm structural integrity .
- FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹), and C-Br stretching (~550 cm⁻¹). Baseline correction and solvent subtraction are critical for accuracy .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess degradation under light, humidity, and temperature. Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC analysis reveal decomposition products like N-butylformamide and brominated byproducts. Store in amber vials at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis and photodegradation .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom’s electronegativity enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. Steric hindrance from the butyl group slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies (e.g., varying nucleophile concentration and measuring rate constants via UV-Vis spectroscopy) quantify these effects. Computational modeling (DFT) further elucidates transition-state geometries .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in oxidation reactions?
- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or substrate specificity. Systematic replication studies under standardized conditions (e.g., solvent = DMF, substrate = benzyl alcohol) are recommended. Compare turnover frequency (TOF) and activation energy (Ea) across studies. Meta-analyses of published data (e.g., Arrhenius plots) identify outliers and validate trends .
Q. How can computational methods predict the thermodynamic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation. Validate predictions against experimental DSC (Differential Scanning Calorimetry) data. Solvation effects are modeled using COSMO-RS. Software tools like Gaussian or ORCA facilitate these calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
